![molecular formula C19H19F3N2O3 B244849 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound, also known as MTPA, has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide can induce apoptosis in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide can induce apoptosis in cancer cells, reduce inflammation in inflammatory diseases, and inhibit angiogenesis. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide in lab experiments is its specificity towards CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide. One possible direction is the development of more efficient synthesis methods for N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide to improve its solubility and stability. Another direction is the investigation of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide's potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the potential use of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide in combination with other drugs for cancer therapy.
Synthesemethoden
The synthesis of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide can be achieved through several methods, including the reaction of 2-phenoxyacetic acid with 2-amino-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). Another method involves the reaction of 2-phenoxyacetyl chloride with 2-amino-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide is in the field of cancer research. Studies have shown that N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H19F3N2O3 |
---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)14-6-7-17(24-8-10-26-11-9-24)16(12-14)23-18(25)13-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,23,25) |
InChI-Schlüssel |
QUEBNKNJHAUNBM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.